molecular formula C17H16N2O2S B2586163 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea CAS No. 2380061-73-2

3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea

Cat. No.: B2586163
CAS No.: 2380061-73-2
M. Wt: 312.39
InChI Key: YOFHUMZAWUXKOX-UHFFFAOYSA-N
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Description

3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea is a synthetic chemical reagent designed for research purposes, integrating a hybrid furan-thiophene core linked to a substituted urea group. This specific molecular architecture makes it a compound of interest in several preclinical research areas. The thiophene ring is a privileged pharmacophore in medicinal chemistry, noted for its versatility and presence in numerous biologically active molecules . Thiophene-containing compounds have demonstrated a wide range of therapeutic activities in scientific studies, including potential as anticancer, anti-inflammatory, anticonvulsant, and antimicrobial agents . The furan heterocycle is another common motif in drug discovery, further enhancing the potential of this hybrid structure for investigating novel bioactive compounds . The urea functional group (N-(2-methylphenyl)urea) is a key feature that can contribute to a molecule's binding affinity and specificity by engaging in hydrogen bonding with biological targets; substituted ureas are frequently explored in the development of enzyme inhibitors . Consequently, this compound may serve as a valuable chemical scaffold or intermediate for researchers in drug discovery, particularly for programs focused on synthesizing and evaluating novel heterocyclic compounds. Its potential mechanism of action would be highly target-dependent but is hypothesized to involve interactions with enzyme active sites or protein receptors facilitated by its hydrogen-bonding urea moiety and the planar, aromatic furan-thiophene system. Researchers can utilize this compound for hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and as a building block in the synthesis of more complex chemical entities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[[4-(furan-2-yl)thiophen-2-yl]methyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-12-5-2-3-6-15(12)19-17(20)18-10-14-9-13(11-22-14)16-7-4-8-21-16/h2-9,11H,10H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFHUMZAWUXKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea typically involves multi-step organic synthesis. One common approach is as follows:

    Formation of the Furan-Thiophene Intermediate: The initial step involves the coupling of furan and thiophene rings. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and halides.

    Introduction of the Methyl Group: The next step involves the introduction of a methyl group to the thiophene ring. This can be done using a Friedel-Crafts alkylation reaction with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate with 2-methylphenyl isocyanate to form the desired urea compound. This reaction typically occurs under mild conditions, such as room temperature, in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of epoxides or sulfoxides.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the urea moiety to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically performed in an inert solvent like tetrahydrofuran under reflux conditions.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether; nucleophilic reagents like sodium methoxide; typically performed in polar solvents like ethanol or acetonitrile.

Major Products Formed

    Oxidation: Epoxides, sulfoxides

    Reduction: Amines

    Substitution: Halogenated derivatives, alkylated derivatives

Scientific Research Applications

3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related urea and heterocyclic derivatives reported in recent literature. Below is a comparative analysis based on key analogs:

Table 1: Structural and Functional Comparison of 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea and Analogs

Compound Name/Class Core Structure Key Substituents Notable Properties/Activities
3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea (Target Compound) Urea + thiophene-furan hybrid - 2-Methylphenyl
- Furan-2-yl
- Thiophen-2-yl methylene bridge
Hypothesized enhanced π-π stacking (aromatic rings) and moderate lipophilicity (methyl group)
Pyrimidin-2-ol analogs (4a-d) <sup>1</sup> Pyrimidine ring - 5-Substituted benzofuran
- Thiophen-2-yl
Demonstrated antimicrobial activity; hydroxyl group enhances hydrogen-bonding capacity
Pyrimidin-2-thiol analogs (5a-d) <sup>1</sup> Pyrimidine ring with thiol - 5-Substituted benzofuran
- Thiophen-2-yl
Thiol group improves binding affinity via disulfide formation; higher metabolic stability
Tetrahydrobenzo[b]thiophene ureas (7a-d) <sup>2</sup> Saturated tetrahydrobenzo[b]thiophene - Cyano/ester groups
- Benzoyl/hydrazono substituents
Potential kinase inhibitors; saturated core reduces planarity, altering solubility

<sup>1</sup> Synthesized via condensation of prop-2-en-1-one derivatives with urea/thiourea . <sup>2</sup> Derived from hydrazono-benzoyl urea modifications on tetrahydrobenzo[b]thiophene .

Key Observations :

Heterocyclic Diversity: The target compound’s thiophene-furan hybrid contrasts with pyrimidine cores in 4a-d/5a-d. Tetrahydrobenzo[b]thiophene in 7a-d introduces ring saturation, likely reducing aromatic stacking but improving solubility compared to the fully aromatic target compound .

Urea Modifications: The 2-methylphenyl substituent in the target compound may increase lipophilicity versus the benzoyl/hydrazono groups in 7a-d, which could enhance polar interactions . Thiol vs.

Synthetic Routes :

  • The target compound’s synthesis (unreported in evidence) may parallel methods for 4a-d/5a-d, where urea/thiourea reacts with carbonyl precursors under basic conditions .

Research Implications and Gaps

While the target compound’s structure suggests utility in drug design (e.g., kinase or protease inhibition), empirical data on its bioactivity, solubility, and stability are absent in the reviewed literature. Comparative studies with analogs highlight the need for:

  • Experimental validation of electronic effects from the furan-thiophene motif.
  • Pharmacokinetic profiling to assess advantages over pyrimidine or saturated thiophene derivatives.

Further research should explore structure-activity relationships (SAR) to optimize this scaffold for therapeutic applications.

Biological Activity

The compound 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea (CAS Number: 2380061-73-2) is a member of the thiourea class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anti-urease agent, antioxidant properties, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O2SC_{17}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 312.4 g/mol. The structural composition includes a furan and thiophene moiety, which are known for their biological significance.

PropertyValue
Molecular FormulaC₁₇H₁₆N₂O₂S
Molecular Weight312.4 g/mol
CAS Number2380061-73-2

Anti-Urease Activity

Urease is an enzyme linked to various medical conditions, including kidney stones and peptic ulcers. Compounds that inhibit urease can potentially serve as therapeutic agents. Studies have shown that derivatives of thiourea exhibit significant urease inhibitory activity. For instance, related compounds have demonstrated IC50 values ranging from 0.0019 µM to 0.0532 µM against jack bean urease, indicating potent inhibition compared to standard thiourea (IC50 = 4.7455 µM) .

The mechanism of inhibition for these compounds often involves non-competitive inhibition, where the inhibitor binds to the enzyme regardless of substrate concentration . This suggests that 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea may also exhibit similar inhibitory properties.

Antioxidant Activity

The antioxidant capacity of thiourea derivatives has been extensively studied. In vitro assays measuring DPPH radical scavenging activity have indicated that several thiourea compounds possess significant antioxidant properties, comparable to standard antioxidants like Vitamin C . While specific data on 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea was not detailed in the available literature, its structural analogs suggest potential antioxidant benefits.

Other Pharmacological Activities

Thiourea and its derivatives have been reported to exhibit a variety of pharmacological activities, including:

  • Anti-inflammatory : Compounds in this class have shown promise in reducing inflammation.
  • Anti-cancer : Some derivatives demonstrate cytotoxic effects against cancer cell lines.
  • Antibacterial : Certain thiourea compounds have been effective against various bacterial strains .

Case Studies and Research Findings

Recent studies highlight the synthesis and evaluation of various thiourea derivatives, including those structurally related to 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea . For instance:

  • A study synthesized a series of thiourea hybrids and evaluated their biological activity against urease and free radicals.
    • Findings : Compounds exhibited IC50 values significantly lower than traditional inhibitors, indicating enhanced efficacy .
  • Another investigation focused on the molecular docking studies that predicted strong binding affinities for urease enzymes, reinforcing the potential of these compounds as effective urease inhibitors .

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